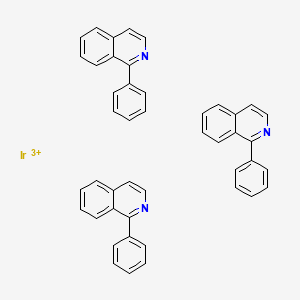

Ir(piq)3

Übersicht

Beschreibung

Ir(piq)3 is a useful research compound. Its molecular formula is C45H33IrN3+3 and its molecular weight is 808.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ir(piq)3 typically involves the reaction of iridium chloride (IrCl3) with 1-phenylisoquinoline in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in a high-boiling solvent like 2-methoxyethanol under reflux conditions. The resulting product is then purified through recrystallization or sublimation to achieve high purity.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Ir(piq)3 undergoes various types of reactions, including:

Oxidation: : this compound can be oxidized to form higher oxidation state iridium complexes.

Reduction: : Reduction reactions can lead to the formation of iridium(I) complexes.

Substitution: : Ligand substitution reactions can occur, where one or more 1-phenylisoquinoline ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and molecular oxygen (O2).

Reduction: : Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.

Substitution: : Various ligands can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: : Higher oxidation state iridium complexes.

Reduction: : Iridium(I) complexes.

Substitution: : Iridium complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Ir(piq)3 is extensively used in scientific research due to its unique photophysical properties. Its applications include:

Chemistry: : Used as a catalyst in various organic reactions.

Biology: : Employed in studies involving photoactivated processes.

Medicine: : Investigated for its potential use in photodynamic therapy.

Industry: : Utilized in the development of OLEDs and other optoelectronic devices.

Wirkmechanismus

The mechanism by which Ir(piq)3 exerts its effects involves the absorption of light, leading to the formation of an excited state. This excited state can then participate in various photochemical processes, such as energy transfer and electron transfer. The molecular targets and pathways involved depend on the specific application, but generally, this compound interacts with organic molecules and other components in the system to achieve the desired outcome.

Vergleich Mit ähnlichen Verbindungen

Ir(piq)3 is often compared with other iridium complexes, such as Ir(piq)2(acac) and Ir(ppy)3. While these compounds share similarities in their photophysical properties, this compound is unique in its deep red emission and high stability. This makes it particularly suitable for applications requiring long-lasting and efficient red phosphorescence.

List of Similar Compounds

Ir(piq)2(acac): : Bis(1-phenylisoquinoline) (acetylacetonate)iridium(III).

Ir(ppy)3: : Tris(2-phenylpyridine)iridium(III).

Ir(piq-F)3: : Tris(1-phenylisoquinoline)iridium(III) fluoride.

FIrppy: : Bis[2-(4,6-difluorophenyl)pyridinato-N,C2']iridium(III).

Ir(dbfimi): : Bis[2-(2,4-difluorophenyl)benzimidazolato-N,C2']iridium(III).

Biologische Aktivität

Iridium complexes, particularly those involving 1-phenylisoquinoline (piq), have garnered attention in recent years for their potential biological activities, especially in the context of cancer therapy. This article delves into the synthesis, characterization, and biological evaluations of Ir(piq)₃, highlighting its anticancer properties and underlying mechanisms.

Synthesis and Characterization

Ir(piq)₃ is synthesized through cyclometalation processes, where iridium is coordinated with piq ligands. The synthesis typically involves the reaction of iridium precursors with 1-phenylisoquinoline under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography confirm the structure and purity of the synthesized complexes.

Anticancer Activity

Recent studies have demonstrated that Ir(piq)₃ exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported that Ir(piq)₃ showed potent activity against A549 (lung cancer), HeLa (cervical cancer), and SGC-7901 (gastric cancer) cells. The half-maximal inhibitory concentration (IC₅₀) values for these cell lines were notably low, indicating strong anticancer potential.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| A549 | 5.2 | Induction of apoptosis via oxidative stress |

| HeLa | 4.8 | Inhibition of PI3K/AKT signaling pathway |

| SGC-7901 | 3.6 | ER stress and immunogenic cell death |

These findings suggest that Ir(piq)₃ can effectively induce apoptosis in cancer cells through multiple mechanisms, including oxidative stress and modulation of key signaling pathways.

- Oxidative Stress Induction : Ir(piq)₃ has been shown to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells. This oxidative stress triggers various cellular pathways that culminate in programmed cell death.

- PI3K/AKT Pathway Inhibition : The compound inhibits the PI3K/AKT pathway, which is crucial for cell survival and proliferation. By disrupting this pathway, Ir(piq)₃ promotes apoptosis in tumor cells.

- Endoplasmic Reticulum (ER) Stress : Research indicates that Ir(piq)₃ can induce ER stress, leading to the activation of the unfolded protein response (UPR). This response can result in apoptosis if the stress is severe or prolonged.

- Immunogenic Cell Death (ICD) : The complex has been associated with ICD, a form of cell death that activates immune responses against tumors. This mechanism enhances the potential for combination therapies with immunotherapeutics.

Case Studies

A notable case study involved the treatment of A549 lung cancer cells with Ir(piq)₃ under light activation. The results indicated a marked increase in cytotoxicity compared to non-activated conditions, emphasizing the role of photoactivation in enhancing the biological activity of iridium complexes.

Eigenschaften

IUPAC Name |

iridium(3+);1-phenylisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C15H11N.Ir/c3*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h3*1-11H;/q;;;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVDKFWRVDHWGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32.[Ir+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H33IrN3+3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

808.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.